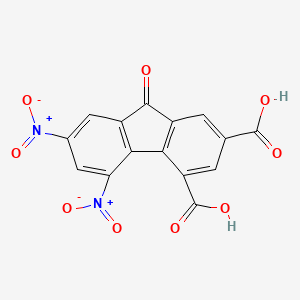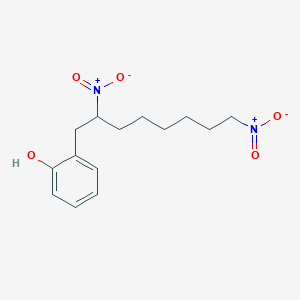
2-(2,8-Dinitrooctyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dinitrooctylphenol is an organic compound with the chemical formula C14H20N2O5. It is a derivative of phenol, characterized by the presence of two nitro groups and an octyl chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions: Dinitrooctylphenol can be synthesized through the nitration of octylphenol. The process involves the reaction of octylphenol with a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at a controlled temperature to ensure the selective introduction of nitro groups at the desired positions on the phenol ring.
Industrial Production Methods: In an industrial setting, the production of dinitrooctylphenol involves large-scale nitration processes. The reaction conditions are optimized to achieve high yields and purity. The nitration reaction is followed by purification steps, such as recrystallization or distillation, to isolate the desired product.
化学反応の分析
Types of Reactions: Dinitrooctylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction of dinitrooctylphenol can lead to the formation of amino derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride can be used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed:
Oxidation: Quinones
Reduction: Amino derivatives
Substitution: Various substituted phenols
科学的研究の応用
Dinitrooctylphenol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: Dinitrooctylphenol is used in the production of dyes, pesticides, and other industrial chemicals.
作用機序
The mechanism of action of dinitrooctylphenol involves its interaction with cellular components. The nitro groups in the compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative stress in cells, affecting various molecular targets and pathways. The compound’s ability to uncouple oxidative phosphorylation is also of interest in biochemical studies.
類似化合物との比較
Dinitrooctylphenol can be compared with other nitrophenol derivatives, such as:
2,4-Dinitrophenol: Known for its use as a metabolic stimulant and its ability to uncouple oxidative phosphorylation.
2,6-Dinitrophenol: Similar in structure but with different substitution patterns, leading to variations in chemical reactivity and applications.
Uniqueness: Dinitrooctylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its long octyl chain differentiates it from other nitrophenols, influencing its solubility and interaction with biological membranes.
特性
CAS番号 |
63149-81-5 |
|---|---|
分子式 |
C14H20N2O5 |
分子量 |
296.32 g/mol |
IUPAC名 |
2-(2,8-dinitrooctyl)phenol |
InChI |
InChI=1S/C14H20N2O5/c17-14-9-5-4-7-12(14)11-13(16(20)21)8-3-1-2-6-10-15(18)19/h4-5,7,9,13,17H,1-3,6,8,10-11H2 |
InChIキー |
IEAIACCKVIARIW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)CC(CCCCCC[N+](=O)[O-])[N+](=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


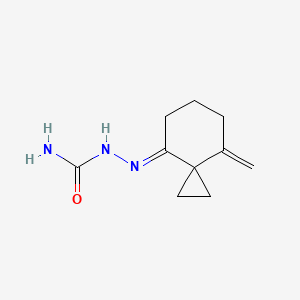



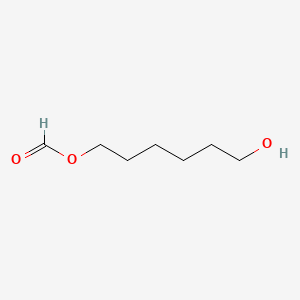


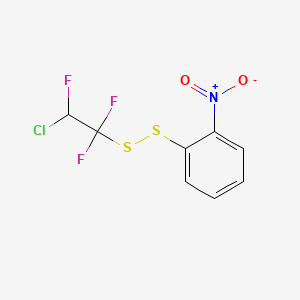
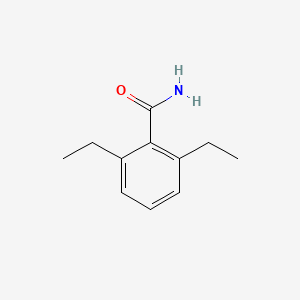
![barium(2+);[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphate](/img/structure/B12646560.png)
![N,N'-1,2-ethanediylbis[2-hexyldecan-1-amide]](/img/structure/B12646571.png)

